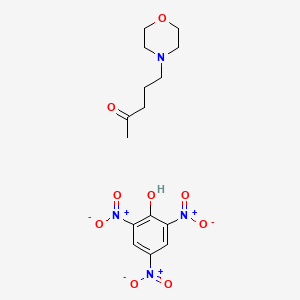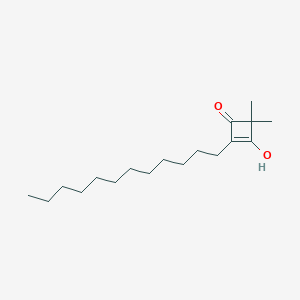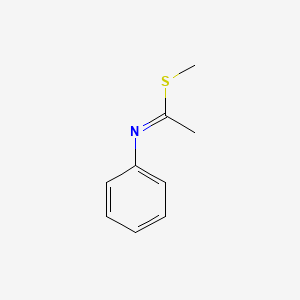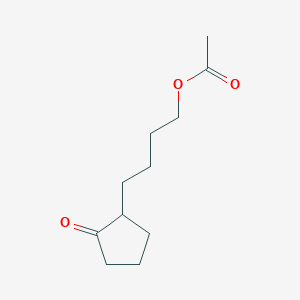
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-ylpentan-2-one typically involves the reaction of morpholine with a suitable ketone, such as 2-pentanone, under acidic or basic conditions. The reaction proceeds through nucleophilic addition of the morpholine to the carbonyl group of the ketone, followed by dehydration to form the final product .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro derivative without over-nitration or decomposition of the phenol .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to maintain precise control over reaction conditions and ensure safety due to the explosive nature of the compound . The production of 5-Morpholin-4-ylpentan-2-one on an industrial scale would similarly involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Morpholin-4-ylpentan-2-one can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents for these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo electrophilic substitution reactions, such as nitration and halogenation, as well as reduction reactions to form aminophenols .
Major Products: The major products formed from the reactions of 5-Morpholin-4-ylpentan-2-one depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols . For 2,4,6-trinitrophenol, reduction typically results in the formation of 2,4,6-triaminophenol .
Applications De Recherche Scientifique
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol has potential applications in various scientific research fields. In chemistry, it can be used as a reagent for studying reaction mechanisms and kinetics. In biology, it may serve as a probe for investigating enzyme activities and protein interactions. In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities .
Mécanisme D'action
The mechanism of action of 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The morpholine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the nitro groups in 2,4,6-trinitrophenol can participate in redox reactions and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,4,6-Trinitrotoluene (TNT)
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness: 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol is unique due to the combination of a morpholine derivative and a highly nitrated phenol. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61025-48-7 |
|---|---|
Formule moléculaire |
C15H20N4O9 |
Poids moléculaire |
400.34 g/mol |
Nom IUPAC |
5-morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H17NO2.C6H3N3O7/c1-9(11)3-2-4-10-5-7-12-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H2,1H3;1-2,10H |
Clé InChI |
JXTFKDYKTYUXEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCN1CCOCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

